1,3-Dichloro-5,7-difluoroisoquinoline
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Overview
Description
1,3-Dichloro-5,7-difluoroisoquinoline is a chemical compound with the molecular formula C₉H₃Cl₂F₂N. It belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5,7-difluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct fluorination and chlorination of isoquinoline derivatives. For example, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d₆) at 100°C results in the formation of 3,5,7,8-tetrachloro-6-fluoroisoquinoline and 3,5,6,7-tetrachloro-8-fluoroisoquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using similar synthetic routes. The use of high-purity reagents and controlled reaction conditions ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions
Cesium Fluoride: Used in fluorination reactions.
Palladium Catalysts: Used in coupling reactions with arylboronic acids.
Major Products Formed
1-Aryl-3-chloroisoquinolines: Formed through palladium-catalyzed coupling reactions.
Fluorinated Isoquinolines: Formed through fluorination reactions.
Scientific Research Applications
1,3-Dichloro-5,7-difluoroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the isoquinoline ring can influence its binding affinity and selectivity towards biological targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Similar structure but lacks fluorine atoms.
1,3-Dichloro-7-fluoroisoquinoline: Contains one fluorine atom instead of two.
3,5,6,7,8-Pentachloroisoquinoline: Contains multiple chlorine atoms but no fluorine atoms.
Uniqueness
1,3-Dichloro-5,7-difluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms in the isoquinoline ring. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H3Cl2F2N |
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Molecular Weight |
234.03 g/mol |
IUPAC Name |
1,3-dichloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H3Cl2F2N/c10-8-3-5-6(9(11)14-8)1-4(12)2-7(5)13/h1-3H |
InChI Key |
MLYITIAQOVCPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC(=C21)Cl)Cl)F)F |
Origin of Product |
United States |
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